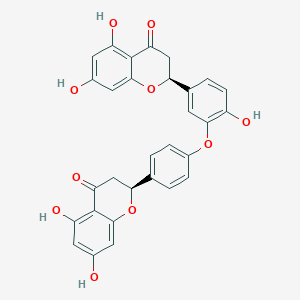

2,3,2'',3''-Tetrahydroochnaflavone

Description

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2/t24-,25-/m0/s1 |

InChI Key |

XEODGBSMXJKQNI-DQEYMECFSA-N |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,2'',3''-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone (B12323119) is a naturally occurring biflavonoid that has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and analgesic properties. This document provides a comprehensive technical overview of its chemical characteristics, a plausible synthetic route, and a summary of its known biological effects. Detailed, standardized experimental protocols for evaluating its activities are presented, alongside a discussion of its proposed mechanisms of action, focusing on the inhibition of key inflammatory pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Properties and Structure

This compound is classified as a biflavonoid, specifically a flavanone (B1672756) dimer. Its molecular structure consists of two flavanone units, naringenin (B18129) and eriodictyol, linked by an ether bond.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C30H22O10 |

| Molecular Weight | 542.49 g/mol |

| CAS Number | 678138-59-5 |

| Natural Sources | Leaves of Quintinia acutifolia[1] |

| Appearance | Not explicitly reported, likely a solid |

| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO and ethanol |

Synthesis

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route for this compound, adapted from the synthesis of its permethyl ether derivative.

Figure 1: Proposed synthetic workflow for this compound.

Representative Experimental Protocol for a Key Step (Cyclization)

The following protocol is adapted from the synthesis of the permethyl ether of this compound and represents a plausible method for the cyclization step.[4][5][8]

-

Reaction Setup: To a solution of the ether-linked dimeric chalcone (1 equivalent) in absolute ethanol, add a catalytic amount of oxalic acid (e.g., 10 mol%).

-

Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require up to 72 hours for completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Biological Activities and Quantitative Data

This compound has been reported to exhibit cytotoxic, anti-inflammatory, and analgesic activities.

Cytotoxic Activity

The compound has shown cytotoxic effects against P388 murine lymphocytic leukemia cells.[7][9]

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | IC50 Value | Reference |

| P388 murine lymphocytic leukemia | Not specified, likely MTT or similar viability assay | 8.2 µg/mL | [9] |

Anti-inflammatory and Analgesic Activities

While dose-dependent anti-inflammatory and analgesic activities have been reported for a biflavonoid isolated from Camellia oleifera with a similar mechanism, specific quantitative data for this compound is not extensively detailed in the available literature.[3] The tables below are structured to show how such data would typically be presented.

Table 3: Representative Data Presentation for Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition |

| Vehicle Control | - | Data not available | 0% |

| This compound | Dose 1 | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available |

| Positive Control (e.g., Indomethacin) | 10 | Data not available | Data not available |

Table 4: Representative Data Presentation for Analgesic Activity (Hot Plate Test)

| Treatment Group | Dose (mg/kg) | Latency to Response (s) at 60 min (Mean ± SEM) | % Increase in Latency |

| Vehicle Control | - | Data not available | 0% |

| This compound | Dose 1 | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available |

| Positive Control (e.g., Morphine) | 5 | Data not available | Data not available |

Experimental Protocols

The following are detailed, standardized protocols that can be employed to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Seed P388 cells in a 96-well plate at a density of 1 x 10^4 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating in vivo acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6): vehicle control, positive control (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Hot Plate Test in Mice

This method is used to assess the central analgesic activity of a compound.

-

Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions.

-

Grouping: Divide the animals into groups (n=6-10) as described for the paw edema model, with a positive control such as morphine (5 mg/kg, i.p.).

-

Baseline Latency: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

-

Compound Administration: Administer the test compound or controls.

-

Post-treatment Latency: Measure the reaction time at 30, 60, 90, and 120 minutes after administration.

-

Data Analysis: Calculate the percentage increase in latency time for each group compared to the baseline.

Proposed Mechanism of Action

The anti-inflammatory and analgesic effects of many biflavonoids are attributed to their ability to interfere with inflammatory signaling pathways. For this compound, a plausible mechanism involves the inhibition of prostaglandin (B15479496) and bradykinin (B550075) synthesis.[3]

Inhibition of Prostaglandin Synthesis

Prostaglandins, particularly PGE2, are key mediators of inflammation and pain. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. It is hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing prostaglandin production.

Figure 2: Proposed inhibition of the prostaglandin synthesis pathway.

Modulation of the Bradykinin Signaling Pathway

Bradykinin is a potent inflammatory mediator that acts through its receptors (B1 and B2) to induce pain and inflammation. By inhibiting the synthesis or action of bradykinin, this compound could exert its anti-inflammatory and analgesic effects.

Figure 3: Proposed modulation of the bradykinin signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic, anti-inflammatory, and analgesic potential. This guide provides a comprehensive summary of the current knowledge on this compound, including its synthesis and biological evaluation. While further research is needed to elucidate its precise mechanisms of action and to obtain more extensive quantitative data on its biological activities, the information presented here serves as a valuable starting point for future investigations into its therapeutic applications. The provided experimental protocols offer standardized methodologies for researchers to further explore the pharmacological profile of this and other related biflavonoids.

References

- 1. Ether-linked biflavonoids from Quintinia acutifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of 2,3,2'',3''-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone. This document details the known plant sources of this compound, presents quantitative data on its cytotoxic activity, and provides detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, potential signaling pathways modulated by this class of compounds are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring biflavonoid characterized by an ether linkage between two flavanone (B1672756) moieties. Biflavonoids, a class of polyphenolic compounds, are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structural features of this compound have garnered interest within the scientific community for its potential as a lead compound in drug discovery programs. This guide focuses on the natural origins of this specific biflavonoid, providing a technical foundation for its further investigation and development.

Natural Sources

This compound has been isolated from a select number of plant species, primarily within the Ochnaceae and Grossulariaceae families. The known natural sources are detailed in Table 1.

| Family | Genus | Species | Plant Part | Reference |

| Grossulariaceae | Quintinia | acutifolia | Leaves | [1] |

| Ochnaceae | Ochna | spp. | Leaves, Stem Bark | [2] |

While the compound is a known constituent of the Ochna genus, the most detailed report of its isolation and cytotoxic activity comes from the New Zealand tree, Quintinia acutifolia[1]. Research on various Ochna species has led to the isolation of a wide array of biflavonoids, suggesting that other species within this genus may also serve as potential sources of this compound[3].

Quantitative Data

The primary quantitative data available for this compound pertains to its cytotoxic activity against murine lymphocytic leukemia cells (P388).

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| This compound | P388 murine lymphocytic leukemia | Not Specified | IC₅₀ | 8.2 µg/mL | [1] |

Note: Specific yield data for the isolation of this compound from its natural sources is not explicitly detailed in the reviewed literature. The isolation of related biflavonoids from other sources suggests that yields can vary significantly based on the plant material and extraction methodology.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and cytotoxicity assessment of this compound, based on established protocols for biflavonoids.

Extraction and Isolation of this compound

The following protocol is a representative procedure for the extraction and isolation of biflavonoids from plant material, adapted from methodologies used for Ochna and Quintinia species.

4.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect fresh leaves of Quintinia acutifolia or a relevant Ochna species. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight. Once fully dried, grind the material into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a solvent system such as methanol (B129727)/dichloromethane (1:1 v/v) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (mL:g).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

4.1.2. Chromatographic Purification

-

Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents. Subsequently, partition the methanol-water phase against ethyl acetate (B1210297). The ethyl acetate fraction is expected to contain the biflavonoids.

-

Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative HPLC: The final purification of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.

Workflow for Extraction and Isolation

References

A Technical Guide on the Isolation of 2,3,2'',3''-Tetrahydroochnaflavone from Quintinia acutifolia

This technical guide provides an in-depth overview of the isolation of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone from the leaves of the New Zealand tree, Quintinia acutifolia. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a summary of the compound's biological activity, a generalized experimental protocol for its isolation, and the necessary visualizations to comprehend the process.

It is important to note that while this guide is comprehensive, the detailed experimental protocols are based on established methodologies for flavonoid isolation, as the full text of the primary research article by Ariyasena et al. (2004) was not accessible. The core findings from the abstract of this pivotal paper form the basis of the information presented.

Biological Activity of this compound

This compound has been identified as a compound of interest due to its cytotoxic effects. Research has shown its activity against P388 murine lymphocytic leukemia cells, indicating its potential as an antineoplastic agent.[1]

Table 1: Cytotoxicity Data

| Compound | Cell Line | Biological Activity | IC50 Value |

| This compound | P388 murine lymphocytic leukemia | Cytotoxicity | 8.2 µg/mL |

Generalized Experimental Protocol for Isolation

The isolation of this compound from Quintinia acutifolia involves a multi-step process common in phytochemistry, beginning with the collection and preparation of the plant material, followed by extraction, and culminating in the purification of the target compound.

1. Plant Material Preparation:

-

The leaves of Quintinia acutifolia are collected and subsequently dried.

-

The dried leaves are then ground into a coarse powder to maximize the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered leaf material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for the extraction of flavonoids.[2]

-

The mixture is typically stirred or sonicated for a period to ensure thorough extraction of the plant's chemical constituents.

-

Following extraction, the mixture is filtered to separate the solid plant material from the liquid extract. The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is then subjected to a series of chromatographic techniques to isolate the desired biflavonoid.

-

Column Chromatography: The crude extract is often first separated using column chromatography, with silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) is used to elute different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC. A C18 column is commonly employed for the separation of flavonoids.

4. Structure Elucidation:

-

The definitive identification of the isolated compound as this compound is achieved through various spectroscopic methods. These include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.

-

UV-Vis and IR Spectroscopy: To provide additional structural information.

-

Visualizations

The following diagrams illustrate the generalized workflow for the isolation process and a conceptual representation of the compound's cytotoxic activity.

Caption: A generalized workflow for the isolation of this compound.

Caption: The cytotoxic effect on P388 leukemia cells.

References

Chemical and physical properties of 2,3,2'',3''-Tetrahydroochnaflavone

A Technical Guide to 2,3,2'',3''-Tetrahydroochnaflavone: Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of its known chemical and physical properties, details on its biological activity, and outlines relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical and Physical Properties

This compound is classified as a biflavonoid, a class of compounds characterized by the linkage of two flavonoid moieties.[1] Its structure consists of a naringenin (B18129) and an eriodictyol (B191197) unit.[2] First isolated from the New Zealand tree Quintinia acutifolia, this compound presents as a yellow powder.[3][4] While a specific melting point has not been detailed in available literature, its physical and chemical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one | [5] |

| CAS Number | 678138-59-5 | [3][5][6][7] |

| Molecular Formula | C₃₀H₂₂O₁₀ | [3][5][6] |

| Molecular Weight | 542.5 g/mol | [3][5][6] |

| Physical Description | Yellow powder | [3] |

| Purity | ≥98% | [3][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

1.1. Spectroscopic Data

Biological Activity and Potential Signaling Pathways

The primary biological activity reported for this compound is its cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC₅₀ of 8.2 µg/mL.[4][10] This finding suggests potential anti-cancer applications for this biflavonoid.

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the broader class of flavonoids and biflavonoids are known to exert their anti-cancer effects through various mechanisms.[11] Commonly implicated pathways include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling cascades, which are crucial regulators of cell proliferation, survival, and apoptosis.[12][13] It is plausible that this compound shares these mechanisms of action.

2.1. Postulated Anti-Cancer Signaling Pathways

Based on the known activities of related biflavonoids, the following signaling pathways are likely targets for this compound in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Flavonoids as Anticancer Agents: Targeting the HIF-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. 5,7,2’,6’- Tetrahydroxyflavone affects the progression of ovarian cancer via hsa-miR-495-3p-ACTB/HSP90AA1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway | springermedizin.de [springermedizin.de]

- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS :678138-59-5 2,3,2",3"-Tetrahydroochnaflavone-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]

Preliminary Biological Activity of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has been isolated from plant species such as Quintinia acutifolia. As a member of the flavonoid family, a class of polyphenolic secondary metabolites, it is of significant interest to the scientific community for its potential therapeutic applications. Biflavonoids, consisting of two flavonoid units linked together, are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides a summary of the currently available data on the preliminary biological activity of this compound, details relevant experimental methodologies, and illustrates associated cellular signaling pathways.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against murine leukemia cells. The available quantitative data is summarized in the table below.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | P388 murine lymphocytic leukemia | IC₅₀ | 8.2 µg/mL | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not extensively published. However, based on standard methodologies for the reported activities, the following protocols can be considered representative.

Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.

1. Cell Culture and Seeding:

-

P388 murine lymphocytic leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment and growth.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

A series of dilutions of the stock solution are prepared in the culture medium.

-

The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. Control wells receive medium with DMSO at the same concentration used for the test compound.

3. Incubation and Assay:

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

Following incubation, the MTT reagent is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.

4. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Potential Biological Activities and Associated Methodologies

While specific data for this compound is limited, biflavonoids as a class are known for their anti-inflammatory and antioxidant activities. The following are standard assays used to evaluate these properties.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Inflammation is induced by adding LPS to the wells, and the plates are incubated for 24 hours.

2. Nitrite (B80452) Measurement:

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature.

-

The absorbance is measured at 540 nm.

3. Data Analysis:

-

The quantity of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

1. Reaction Mixture:

-

Different concentrations of this compound are added to a solution of DPPH in a suitable solvent like methanol.

2. Incubation and Measurement:

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

3. Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated.

-

An IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Biflavonoids often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are likely to be influenced by this compound, based on the known activities of related compounds.

Conclusion and Future Directions

The preliminary data indicates that this compound possesses cytotoxic activity against the P388 murine lymphocytic leukemia cell line. Based on the known biological activities of the broader class of biflavonoids, it is plausible that this compound also exhibits anti-inflammatory and antioxidant properties. However, further comprehensive studies are required to fully elucidate its biological activity profile. Future research should focus on:

-

Confirming and expanding the cytotoxicity studies across a wider range of cancer cell lines.

-

Conducting in-depth in vitro and in vivo studies to quantify its anti-inflammatory and antioxidant effects.

-

Investigating the specific molecular mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK.

-

Elucidating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

The information presented in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound as a promising natural product for further investigation.

References

- 1. 2,3,2'',3'' tetrahydroochnaflavone — TargetMol Chemicals [targetmol.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions | E3S Web of Conferences [e3s-conferences.org]

2,3,2'',3''-Tetrahydroochnaflavone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone, consolidating its chemical identity, biological activity, and available experimental methodologies. The information is tailored for professionals in research and drug development, with a focus on presenting precise data and actionable protocols.

Core Chemical Identifiers and Properties

This compound is a naturally occurring biflavonoid. Key chemical identifiers and properties are summarized in the table below for quick reference.

| Identifier Type | Data | Source |

| CAS Number | 678138-59-5 | [1][2][3] |

| Molecular Formula | C30H22O10 | [2][3] |

| Molecular Weight | 542.5 g/mol | [2][3] |

| Synonym | (S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one | [3] |

| Natural Sources | Quintinia acutifolia, Lonicera maackii | [4][5] |

| Appearance | Yellow powder | [5] |

Biological Activity and Cytotoxicity

This compound has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells. This activity highlights its potential as a scaffold for the development of novel anticancer agents.

| Cell Line | Activity | Value | Source |

| P388 murine lymphocytic leukemia | Cytotoxicity (IC50) | 8.2 µg/mL | [4] |

Experimental Protocols

This section details the available experimental protocols for the synthesis and cytotoxicity assessment of this compound.

Total Synthesis of (±)-2,3,2″,3″-Tetrahydroochnaflavone

The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone was achieved by Zhang and colleagues in 2015. The key steps involve the formation of a diaryl ether and the subsequent cyclization of an ether-linked bichalcone to construct the dihydroflavone moieties. While the full, detailed protocol is available in the original publication, a general workflow is outlined below.

Synthesis workflow for (±)-2,3,2″,3″-Tetrahydroochnaflavone.

Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells

The cytotoxic activity of this compound was determined using a standard in vitro assay with P388 murine lymphocytic leukemia cells. The original study reporting this activity provides the basis for the following generalized protocol.

1. Cell Culture:

-

P388 murine lymphocytic leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

-

Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

-

P388 cells are seeded into 96-well plates at a predetermined density.

-

The cells are exposed to various concentrations of this compound.

-

A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. Viability Assessment:

-

Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay.

-

The absorbance is measured using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

General workflow for the cytotoxicity assay.

Putative Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of biflavonoids is known to influence several key cellular signaling cascades implicated in cancer progression. Based on the activity of structurally related compounds, it is plausible that this compound may exert its cytotoxic effects through the modulation of pathways such as PI3K/Akt and NF-κB.

Recent research on the related compound ochnaflavone (B1238491) has indicated its involvement in the PI3K/Akt and NF-κB signaling pathways in the context of neuroinflammation and neuronal apoptosis. These pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.

Hypothesized signaling pathways affected by this compound.

Further investigation is warranted to elucidate the precise molecular mechanisms and specific signaling pathways targeted by this compound in cancer cells. This will be crucial for its further development as a potential therapeutic agent.

References

- 1. In vitro Cytotoxic Activity of Biflavonoid against P388 Murine Lymphocytic Leukemia Cells -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]

- 2. 2,3,2'',3'' tetrahydroochnaflavone — TargetMol Chemicals [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Cytotoxicity Screening of 2,3,2'',3''-Tetrahydroochnaflavone Against Cancer Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest in pharmacology and drug discovery for their diverse therapeutic properties.[1][2] These molecules, consisting of two flavonoid units linked together, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and notably, antitumor and cytotoxic effects.[1][2] 2,3,2'',3''-Tetrahydroochnaflavone is a rare biflavonoid that has been isolated from members of the Ochnaceae family.[3]

Initial studies have demonstrated that this compound possesses potent cytotoxic activity against a variety of human cancer cell lines, marking it as a compound of interest for further investigation as a potential anticancer agent.[1][3] This technical guide provides a comprehensive overview of the foundational experiments required for the initial cytotoxicity screening of this compound. It offers detailed protocols for key assays, a framework for data presentation, and a discussion of potential mechanisms of action based on the activities of related biflavonoids. The objective is to equip researchers with the necessary methodologies to systematically evaluate the anticancer potential of this compound.

Overall Experimental Workflow

The initial screening of a novel compound for anticancer activity follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies. The workflow ensures that promising compounds are efficiently identified and characterized. This process begins with preparing the compound and culturing the selected cancer cell lines, followed by treatment and subsequent viability assays to determine the cytotoxic potency. Based on these initial results, further assays are conducted to explore the underlying mechanisms, such as apoptosis and cell cycle arrest.

Experimental Protocols

The following sections provide detailed methodologies for the core experiments involved in the initial screening phase.

Cell Lines and Culture Maintenance

A panel of human cancer cell lines should be used to assess the breadth of cytotoxic activity. Based on preliminary reports for related compounds, the following cell lines are recommended:

-

HT-29: Human colorectal adenocarcinoma

-

NCI-H460: Human non-small cell lung cancer

-

MCF-7: Human breast adenocarcinoma

-

OVCAR-3: Human ovarian adenocarcinoma

-

RXF-393: Human renal cell carcinoma

Protocol:

-

Media Preparation: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Incubation: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency. Detach adherent cells using a 0.25% Trypsin-EDTA solution, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry

To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining can be employed, followed by flow cytometry analysis.[4]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 to 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest.[5] This is typically done by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[6]

Protocol:

-

Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[6]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[6]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Data Presentation and Expected Results

Cytotoxicity Profile (IC50 Values)

The primary quantitative output of the initial screening is the IC50 value for each cell line. Data should be compiled into a clear, comparative table. While specific values for this compound require experimental determination, literature reports its potent activity.[3] The table below illustrates how to present such data.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] |

| NCI-H460 | Non-Small Cell Lung Cancer | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| OVCAR-3 | Ovarian Adenocarcinoma | [Experimental Value] |

| RXF-393 | Renal Cell Carcinoma | [Experimental Value] |

| Note: Values are placeholders and must be determined experimentally. |

Induction of Apoptosis

Treatment with this compound is expected to show a dose-dependent increase in the percentage of cells in early and late apoptosis compared to the untreated control. This would suggest that the compound's cytotoxic effect is mediated, at least in part, through the induction of programmed cell death.

Cell Cycle Arrest

Analysis of the cell cycle may reveal an accumulation of cells in a specific phase. For instance, the related biflavonoid ochnaflavone (B1238491) has been shown to arrest cell cycle progression in the G2/M phase in HCT-15 colon cancer cells.[5] A similar effect might be observed for this compound, indicated by a significant increase in the G2/M population and a corresponding decrease in the G0/G1 population.

Potential Signaling Pathways

While the precise mechanisms for this compound are yet to be fully elucidated, the activity of other biflavonoids suggests potential pathways that may be involved.

Apoptosis Induction Pathway

Many natural compounds, including flavonoids, induce apoptosis through the intrinsic (mitochondrial) pathway.[7] This involves mitochondrial stress, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3.[7]

Cell Cycle Regulation Pathway

Cell cycle arrest, particularly at the G2/M checkpoint, is often regulated by the activity of cyclin-dependent kinases (CDKs). Ochnaflavone has been shown to downregulate cyclins and CDKs.[8] Inhibition of the CDK1/Cyclin B1 complex, a key regulator of the G2/M transition, is a plausible mechanism.

Conclusion and Future Directions

The initial screening process outlined in this guide provides a robust framework for evaluating the anticancer potential of this compound. By quantifying its cytotoxicity across a panel of cancer cell lines and performing initial mechanistic assays for apoptosis and cell cycle arrest, researchers can build a strong foundation for its further development.

Positive results from this screening phase would warrant more advanced studies, including:

-

Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2 family proteins, caspases, cyclins, CDKs).

-

Investigation into other potential mechanisms of cell death, such as autophagy.[1]

-

In vivo studies using animal models to assess efficacy and toxicity.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogs.

Through this systematic approach, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly and efficiently explored.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Theaflavin promoted apoptosis in nasopharyngeal carcinoma unexpectedly via inducing autophagy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ochnaflavone inhibits TNF-alpha-induced human VSMC proliferation via regulation of cell cycle, ERK1/2, and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Naturally Occurring Biflavonoids: From Phytochemistry to Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a fascinating and structurally diverse class of plant secondary metabolites formed by the dimerization of two flavonoid units.[1] Since the isolation of the first biflavonoid, ginkgetin (B1671510), in 1929, over a hundred different biflavonoids have been identified from various plant sources.[2] These natural compounds have garnered significant attention in the scientific community due to their wide array of promising pharmacological activities. This technical guide provides an in-depth review of the current literature on naturally occurring biflavonoids, with a focus on their classification, natural sources, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Classification and Structural Diversity

Biflavonoids are characterized by the linkage of two monoflavonoid moieties through a C-C or a C-O-C bond.[1] They can be broadly classified into several groups based on the nature of the constituent flavonoid units and the position of the linkage. The most common types are dimers of flavones, flavanones, and isoflavones.[3] Structurally, they are polyphenolic compounds where two identical or non-identical flavonoid units are joined in either a symmetrical or unsymmetrical manner.[4] The vast structural diversity arises from the different types of flavonoid monomers involved and the various possible linkage positions between them.[5]

Natural Sources of Biflavonoids

Biflavonoids are found in a limited number of plant species, primarily in gymnosperms, but also in some angiosperms, ferns, and mosses.[1][3] Plants from families such as Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae are particularly rich sources, accounting for about half of all known biflavonoids.[6] Notable plant sources that have been extensively studied for their biflavonoid content include Ginkgo biloba, which contains biflavonoids like ginkgetin and bilobetin (B1667069), and various species of Rhus and Garcinia, from which compounds such as amentoflavone, robustaflavone (B1679496), and morelloflavone (B191904) have been isolated.[7] The presence of biflavonoids is often linked to the traditional medicinal uses of these plants.[4]

Biological and Pharmacological Activities

Biflavonoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their activities are often reported to be more potent than their monomeric flavonoid counterparts.[8] The major pharmacological effects are detailed below.

Antiviral Activity

Several biflavonoids have demonstrated significant antiviral properties against a range of viruses.[2] For instance, robustaflavone has shown strong inhibitory effects against influenza A and B viruses.[7] Amentoflavone and agathisflavone (B1666641) also exhibit significant activity against these influenza strains.[7] Furthermore, some biflavonoids have been found to be active against herpes simplex virus (HSV-1 and HSV-2) and human immunodeficiency virus (HIV).[7][9] Morelloflavone, for example, has shown significant anti-HIV-1 activity.[9] The antiviral mechanism of some biflavonoids involves the inhibition of viral enzymes like reverse transcriptase.[9]

Table 1: Antiviral Activity of Selected Biflavonoids

| Biflavonoid | Virus | Assay | EC50 / IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Robustaflavone | Influenza A | CPE Inhibition | 2.0 | 16 | [7] |

| Robustaflavone | Influenza B | CPE Inhibition | 0.2 | 454 | [7] |

| Amentoflavone | Influenza A (H1N1) | CPE Inhibition | 3.1 | 7.1 | [2] |

| Amentoflavone | Influenza A (H3N2) | CPE Inhibition | 4.3 | >23 | [10] |

| Amentoflavone | HSV-1 | 17.9 | >5.6 | [7] | |

| Amentoflavone | HSV-2 | 48.0 | >2.1 | [7] | |

| Agathisflavone | Influenza A | Neutral Red | - | >18 | [10] |

| Rhusflavanone | Influenza B | - | 9.3 | [2] | |

| Rhusflavanone | Measles | - | 8 | [2] | |

| Rhusflavanone | HSV-2 | - | >6.4 | [7] | |

| Succedaneaflavanone | Influenza B | - | 15 | [2] | |

| Morelloflavone | HIV-1 | 6.9 µM | ~10 | [9] | |

| Hinokiflavone | HIV-1 RT | 65 µM | - | [9] | |

| Robustaflavone | HIV-1 RT | 65 µM | - | [9] |

Anticancer Activity

The anticancer potential of biflavonoids has been extensively investigated.[3] They have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, lung, and cervical cancer.[3] For example, bilobetin and isoginkgetin (B1672240), isolated from Ginkgo biloba, exhibited significant anti-proliferative activities against HeLa cells in a dose- and time-dependent manner. The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell invasion.[3] Some biflavonoids can modulate key signaling pathways involved in cancer progression, such as the Bcl-2/Bax pathway, leading to the activation of caspases and subsequent apoptotic cell death.[3]

Table 2: Anticancer Activity of Selected Biflavonoids

| Biflavonoid | Cancer Cell Line | Assay | IC50 (µM) | Mechanism of Action | Reference |

| Bilobetin | HeLa (Cervical) | MTT | - | G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation, Bcl-2 inhibition | [11] |

| Isoginkgetin | HeLa (Cervical) | MTT | 8.38 | G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation | [11] |

| Isoginkgetin | HepG2 (Liver) | MTT | 42.95 | - | |

| Amentoflavone | MCF-7 (Breast) | MTT | 25 | - | |

| Amentoflavone | MDA-MB-231 (Breast) | MTT | 12.7 | - | |

| 7,7″-di-O-methylamentoflavone | A549 (Lung) | LDH | 16.14 | - | |

| Biflavonoid Mix (from S. doederleinii) | A549 (NSCLC) | - | 2.3 - 8.4 | Apoptosis induction, Cell cycle arrest, XIAP and survivin suppression | [12] |

Anti-inflammatory Activity

Many biflavonoids possess potent anti-inflammatory properties.[13] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[14] For instance, certain synthetic C-C biflavonoids have shown considerable inhibition of COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production.[15] The anti-inflammatory effects of some biflavonoids are also attributed to their ability to regulate pro-inflammatory gene expression, often through the modulation of the NF-κB signaling pathway.[14][16] Amentoflavone, for example, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[17]

Table 3: Anti-inflammatory Activity of Selected Biflavonoids

| Biflavonoid | Target/Assay | IC50 | Mechanism | Reference |

| Synthetic Biflavonoid 'e' (6-6 linkage) | PGE2 production (COX-2 mediated) | 3.7 µM | COX-2 inhibition | |

| Ginkgetin | PGE2 production (COX-2 mediated) | 8.2–20.7 µM | COX-2 inhibition | |

| Amentoflavone | NLRP3 inflammasome | - | Inhibition of activation | [17] |

| Morelloflavone | Human secretory phospholipase A2 | - | Inhibition | [16] |

| Bimolecular Kaempferol | Carrageenin-induced paw oedema | - | Inhibition of bradykinin (B550075) and prostaglandin synthesis | [18] |

Neuroprotective Effects

Emerging evidence suggests that biflavonoids may have significant neuroprotective potential.[19] Amentoflavone, ginkgetin, and isoginkgetin have demonstrated strong neuroprotection against oxidative stress and amyloid-beta-induced cytotoxicity in neuronal cells.[19] These findings suggest their therapeutic potential for neurodegenerative diseases like Alzheimer's and ischemic stroke.[19] The neuroprotective mechanisms of biflavonoids are thought to involve the direct blockade of cell death cascades rather than just their antioxidant activity.[20] Ginkgetin, for instance, has been shown to protect neuronal cells from glutamate-induced oxidative damage by preserving antioxidant enzyme activities and inhibiting ERK1/2 activation.[20]

Key Signaling Pathways Modulated by Biflavonoids

The diverse biological activities of biflavonoids are a result of their interaction with multiple cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines and pathogens, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several biflavonoids, such as amentoflavone, have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[18] In mammals, the main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[18] These kinases are activated in a tiered cascade, where a MAPKKK activates a MAPKK, which in turn activates a MAPK. Biflavonoids can modulate MAPK signaling, which contributes to their neuroprotective and anticancer effects. For example, ginkgetin has been shown to inhibit ERK1/2 activation as part of its neuroprotective mechanism.[20]

Bcl-2 Family and Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[3] Biflavonoids like bilobetin can induce apoptosis by upregulating Bax and downregulating Bcl-2 expression.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly cited in the study of biflavonoids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the biflavonoid for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the biflavonoid for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Susceptible host cell line

-

Virus stock

-

96-well plates

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound Addition: Add serial dilutions of the biflavonoid to the wells.

-

Virus Infection: Infect the cells with a pre-titered amount of virus that causes complete CPE within a specific timeframe. Include cell control (no virus) and virus control (no compound) wells.

-

Incubation: Incubate the plate until CPE is complete in the virus control wells.

-

Staining: Remove the medium, fix the cells, and stain with crystal violet.

-

Quantification: Elute the stain and measure the absorbance to quantify cell viability.

-

Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 value.

Conclusion

Naturally occurring biflavonoids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated antiviral, anticancer, anti-inflammatory, and neuroprotective properties, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of the current state of knowledge on biflavonoids, including their classification, sources, biological activities, and the experimental methodologies used to evaluate them. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further exploration into the therapeutic applications of these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 11. kumc.edu [kumc.edu]

- 12. cusabio.com [cusabio.com]

- 13. bosterbio.com [bosterbio.com]

- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 18. MAPK signaling pathway | Abcam [abcam.com]

- 19. pblassaysci.com [pblassaysci.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 2,3,2'',3''-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its molecular structure and stereochemistry, consolidating available data for researchers in medicinal chemistry, natural product chemistry, and drug development. This document details the structural elucidation, stereochemical configuration, and the experimental methodologies employed in these determinations. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound belongs to the biflavonoid class of polyphenolic compounds, which are characterized by two flavonoid moieties linked together. Specifically, it is composed of a naringenin (B18129) and an eriodictyol (B191197) unit connected by a diaryl ether linkage.[1] The presence of four chiral centers dictates a complex stereochemistry, making the determination of the absolute configuration of the naturally occurring isomers crucial for understanding its biological activity and for potential synthetic endeavors. This guide will delve into the specifics of its molecular architecture and three-dimensional arrangement. The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone has been successfully completed.[2]

Molecular Structure

The fundamental structure of this compound consists of two flavanone (B1672756) units. The molecular formula is C30H22O10, with a corresponding molecular weight of approximately 542.49 g/mol .

Core Scaffold

The core structure is a biflavonoid where the two flavanone units, naringenin and eriodictyol, are connected via a C-O-C ether bond. The linkage extends from the B-ring of one flavonoid unit to the B-ring of the second unit.

Functional Groups

The molecule possesses multiple hydroxyl groups on the aromatic rings, contributing to its polyphenolic nature. The presence of ketone functionalities and ether linkages are also characteristic features of its structure.

Stereochemistry

The stereochemistry of this compound is defined by four chiral centers located at the C-2, C-3, C-2'', and C-3'' positions of the two flavanone units. The spatial arrangement of the substituents at these centers gives rise to multiple possible stereoisomers. While the synthesis of the racemic mixture, denoted as (±)-2,3,2'',3''-tetrahydroochnaflavone, has been reported, the absolute configuration of the naturally occurring product is of primary interest for biological studies.

Chiral Centers

The four stereogenic centers are:

-

C-2 and C-3 on the first flavanone unit.

-

C-2'' and C-3'' on the second flavanone unit.

The determination of the absolute configuration (R/S notation) at each of these centers is essential for a complete stereochemical description. For similar biflavonoids, the absolute stereochemistry for chiral carbons at C-2 and C-3 was established by CD spectrometry combined with quantum chemical calculations.[2]

Experimental Data

The structural and stereochemical elucidation of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for Structural Elucidation

| Technique | Data Obtained | Relevance |

| 1D NMR (¹H, ¹³C) | Chemical shifts (δ), Coupling constants (J) | Provides information on the connectivity of atoms and the relative stereochemistry of protons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Confirms the carbon skeleton and the placement of substituents. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass | Determines the elemental composition and molecular formula. |

| Circular Dichroism (CD) Spectroscopy | Cotton effects (Δε) | Provides information about the absolute configuration of chiral centers. |

| X-ray Crystallography | 3D atomic coordinates | Provides the most definitive determination of both molecular structure and absolute stereochemistry. (No data currently available for this specific molecule). |

Experimental Protocols

The determination of the molecular structure and, particularly, the absolute stereochemistry of complex natural products like this compound involves sophisticated experimental procedures.

Isolation from Natural Sources

This compound has been isolated from the New Zealand tree Quintinia acutifolia.[1] The general workflow for the isolation of such a compound is outlined below.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Biflavonoids in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biflavonoids are a unique class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. These complex molecules exhibit a wide array of promising pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of biflavonoids in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for their study.

Biflavonoids are classified based on the linkage between the two flavonoid moieties, which can be a direct C-C bond or a C-O-C ether linkage.[1] The biosynthesis of these intricate structures originates from the well-established general phenylpropanoid and flavonoid pathways, culminating in a crucial oxidative coupling step that dimerizes the flavonoid monomers.[1][2] Subsequent tailoring reactions, primarily methylation, further diversify the biflavonoid landscape within a plant.[3]

The Core Biosynthetic Pathway

The formation of biflavonoids is a multi-step process that begins with the synthesis of flavonoid monomers.

Phenylpropanoid and Flavonoid Biosynthesis: The Monomer Foundation

The journey to biflavonoids starts with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL) leads to the formation of p-coumaroyl-CoA.[1][2][4] This activated molecule then serves as a key precursor for the flavonoid pathway.

Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold.[1][2][4] Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone, such as naringenin (B18129).[1][2][4] Naringenin is a critical branch-point intermediate that can be further processed by various enzymes to yield different classes of flavonoids, including flavones, which are the direct precursors for many common biflavonoids.[1][2] For instance, flavone (B191248) synthase (FNS) introduces a double bond in the C-ring of naringenin to form apigenin (B1666066), a common monomeric unit of biflavonoids.[1][2]

The Dimerization Step: Oxidative Coupling of Flavonoid Monomers

The defining step in biflavonoid biosynthesis is the oxidative coupling of two flavonoid monomers. This reaction is catalyzed by specific enzymes that facilitate the formation of a C-C or C-O-C linkage between the two units.

A significant breakthrough in understanding this crucial step was the identification of a gymnosperm-specific cytochrome P450 enzyme, GbCYP90J6 , from Ginkgo biloba. This enzyme has been shown to catalyze the intermolecular C-C bond formation between two molecules of apigenin to produce amentoflavone (B1664850), a widely distributed biflavonoid.[5][6] This discovery points to the CYP90J subfamily of cytochrome P450s as key players in biflavonoid synthesis in gymnosperms.[5][6] While the precise enzymatic machinery in other plant families is still under investigation, it is hypothesized that other cytochrome P450s or peroxidases may perform similar functions.

Caption: Core biosynthetic pathway of amentoflavone.

Tailoring Reactions: Diversification of the Biflavonoid Scaffold

Following the initial dimerization, the basic biflavonoid skeleton can undergo a series of modifications, leading to the vast structural diversity observed in nature. The most common tailoring reactions are O-methylations, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3]

In Ginkgo biloba, a suite of OMTs (GbOMT1-GbOMT5) has been identified to regioselectively methylate amentoflavone at different positions, producing a variety of methylated biflavonoids such as bilobetin, isoginkgetin, and ginkgetin.[3] These modifications can significantly impact the biological activity and pharmacokinetic properties of the biflavonoids.

Quantitative Data on Biflavonoid Biosynthesis

Quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts aimed at increasing biflavonoid production.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Biflavonoid Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source |

| GbCYP90J6 | Apigenin | 0.4925 | - | - | [7] |

| Porcine Liver COMT | Quercetin | 6.1 | 14,870 pmol/mg/min | - | [8] |

| Hamster Kidney COMT | Quercetin | 6.9 | 200 pmol/mg/min | - | [8] |

Table 2: Yields of Biflavonoids in Plants and Engineered Microorganisms

| Biflavonoid | Plant/Organism | Yield | Conditions | Source |

| Amentoflavone | Poincianella pyramidalis cell culture | 16.44 mg/L | Elicitation with 30 g/L sucrose (B13894) and 5 mg/L 2,4-D | [4] |

| Agathisflavone | Poincianella pyramidalis cell culture | 0.58 mg/L | Elicitation with 30 g/L sucrose and 5 mg/L 2,4-D | [4] |

| Amentoflavone | Engineered E. coli | 4.75 mg/L | De novo biosynthesis from L-tyrosine | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of biflavonoid biosynthesis.

Protocol for Cytochrome P450 (CYP90J6) Enzyme Assay

This protocol is adapted for a generic cytochrome P450 assay and can be optimized for CYP90J6.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1-10 µM purified CYP90J6 enzyme

-

10-50 µM apigenin (substrate)

-

1 mM NADPH

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant containing the product to a new tube.

-

Analysis: Analyze the extracted product by HPLC or LC-MS/MS to identify and quantify the amentoflavone produced.

Protocol for O-Methyltransferase (OMT) Enzyme Assay

This protocol describes a general method for assaying OMT activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified OMT enzyme

-

10-50 µM amentoflavone (substrate)

-

100 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction and extract the product as described for the cytochrome P450 assay.

-

Analysis: Analyze the products by HPLC or LC-MS/MS to identify and quantify the different methylated amentoflavone derivatives.

Protocol for Heterologous Expression and Purification of Plant Cytochrome P450s